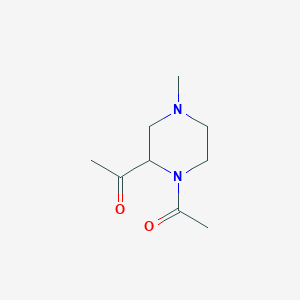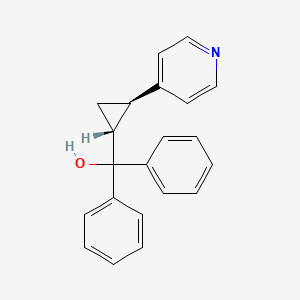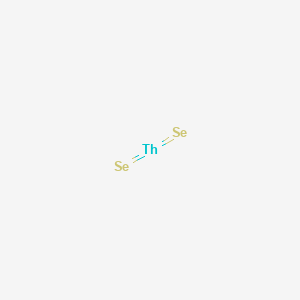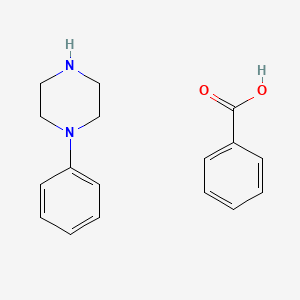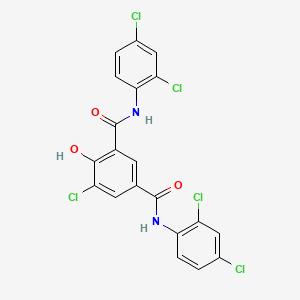
Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- is a chemical compound with the molecular formula C20H16Cl5N2O3 and a molecular weight of 509.61764 . This compound is known for its unique structure, which includes multiple chlorine atoms and a hydroxyl group attached to an isophthalanilide core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- typically involves the reaction of 2,4-dichloroaniline with 4-hydroxyisophthalic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- involves large-scale synthesis using automated reactors and continuous flow systems . The process is designed to ensure consistent quality and efficiency, with strict control over reaction parameters and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- involves its interaction with molecular targets and pathways in biological systems . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Isophthalanilide: A related compound with a similar core structure but lacking the multiple chlorine atoms and hydroxyl group.
4-Hydroxyisophthalic Acid: A precursor used in the synthesis of Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro-.
2,4-Dichloroaniline: Another precursor involved in the synthesis process.
Uniqueness
Isophthalanilide, 4-hydroxy-2’,2’‘,4’,4’',5-pentachloro- is unique due to its multiple chlorine atoms and hydroxyl group, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
102395-72-2 |
|---|---|
Fórmula molecular |
C20H11Cl5N2O3 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
5-chloro-1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H11Cl5N2O3/c21-10-1-3-16(13(23)7-10)26-19(29)9-5-12(18(28)15(25)6-9)20(30)27-17-4-2-11(22)8-14(17)24/h1-8,28H,(H,26,29)(H,27,30) |
Clave InChI |
PGLHDBZVFCHRLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=C(C(=C2)Cl)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)

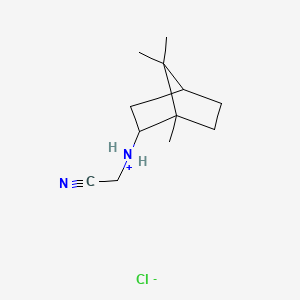
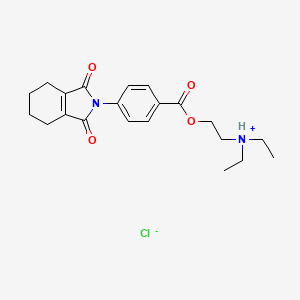
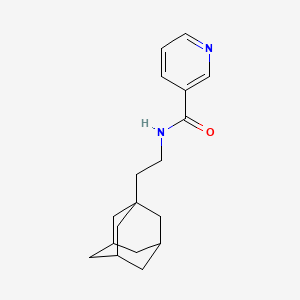

![(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid](/img/structure/B15344649.png)
![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
